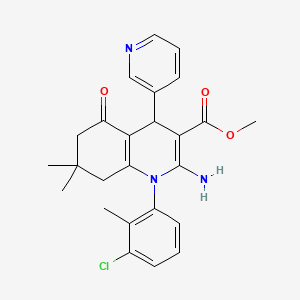![molecular formula C27H21NO3 B11531258 17-(4-Ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B11531258.png)
17-(4-Ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound has a fascinating structure, combining multiple rings and functional groups. Its systematic name is 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione . Let’s break down its name:
17-Oxapentacyclo: Indicates the presence of five fused rings, including an oxygen atom.
[6.6.5.0~2,7~.0~9,14~.0~15,19~]: Describes the arrangement of these rings.
nonadeca: Refers to the nine-membered ring system.
2,4,6,9,11,13-hexaene: Highlights the six double bonds in the structure.
16,18-dione: Indicates the presence of two ketone groups.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves intricate steps. One common approach is through cyclization reactions of appropriately functionalized precursors. For example, a Diels-Alder reaction between a diene and a dienophile can form the central ring system.
Reaction Conditions::Diels-Alder Reaction: Typically carried out at elevated temperatures (e.g., 150-200°C) with Lewis acid catalysts.
Oxidation Steps: Various reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can introduce the ketone groups.
Reduction Steps: Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols.
Industrial Production:: While not widely produced industrially due to its complexity, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactions::
Oxidation: The ketone groups can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the carbonyl groups yields alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
KMnO₄: Used for oxidative transformations.
LiAlH₄: A powerful reducing agent.
Acids/Bases: Control pH during reactions.
- Oxidation: Carboxylic acids.
- Reduction: Alcohols.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential drug development due to its unique structure.
Materials Science: Used as a building block for designing novel materials.
Catalysis: Explored as a catalyst in organic transformations.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, its intricate structure sets it apart. Similar compounds include other polycyclic systems with ketone functionalities.
Properties
Molecular Formula |
C27H21NO3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
17-(4-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde |
InChI |
InChI=1S/C27H21NO3/c1-2-16-11-13-17(14-12-16)28-25(30)23-22-18-7-3-5-9-20(18)27(15-29,24(23)26(28)31)21-10-6-4-8-19(21)22/h3-15,22-24H,2H2,1H3 |
InChI Key |
GDGPHTHPVVWBQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11531185.png)
![N,N-dimethyl-4-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]aniline](/img/structure/B11531187.png)

![2-methoxy-4-(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11531224.png)
![3-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11531232.png)
![N-(4-chlorophenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B11531238.png)
![(2E)-3-azepan-1-yl-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile](/img/structure/B11531246.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11531253.png)

![4-[(E)-({2-[(2H-1,3-Benzodioxol-5-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11531256.png)
![N-[(4-benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B11531259.png)
![2-[(4-Methoxyphenyl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11531266.png)
![N-(2,5-dimethoxyphenyl)-3,5-dinitro-4-({4-[(E)-2-phenylethenyl]phenyl}amino)benzamide](/img/structure/B11531267.png)
